molecular formula C16H22N2O3S B2929779 N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide CAS No. 1448058-67-0

N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2929779
CAS No.: 1448058-67-0
M. Wt: 322.42
InChI Key: BNKPOFWHPQVMDM-UHFFFAOYSA-N
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Description

N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes a methoxytetrahydrothiophene ring and a phenylethyl group attached to an oxalamide backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps:

    Formation of the Methoxytetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions, often using methanol as a methoxylating agent.

    Attachment of the Phenylethyl Group: This step involves the alkylation of the intermediate with a phenylethyl halide, typically in the presence of a base such as potassium carbonate.

    Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride, followed by the addition of an amine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxytetrahydrothiophene ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: The oxalamide group can be reduced to form amines under hydrogenation conditions.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenylethyl group.

Scientific Research Applications

Chemistry

In chemistry, N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, although detailed pharmacological studies are required to confirm its efficacy and safety.

Industry

In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its synthesis and functionalization provide opportunities for creating high-value products with specific properties.

Mechanism of Action

The mechanism of action of N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The methoxytetrahydrothiophene ring and phenylethyl group may facilitate binding to these targets, modulating their activity and leading to biological effects. Specific pathways and targets would depend on the context of its use and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)urea: Similar structure but with a urea linkage instead of oxalamide.

    N1-(3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)carbamate: Similar structure but with a carbamate linkage.

Uniqueness

N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide is unique due to its oxalamide linkage, which may confer different chemical and biological properties compared to similar compounds with urea or carbamate linkages. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a distinct and valuable compound for research and application.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-12(13-6-4-3-5-7-13)18-15(20)14(19)17-10-16(21-2)8-9-22-11-16/h3-7,12H,8-11H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKPOFWHPQVMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CCSC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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